molecular formula C40H69N11O8 B070570 HIV-IN petide CAS No. 167875-35-6

HIV-IN petide

Katalognummer: B070570
CAS-Nummer: 167875-35-6
Molekulargewicht: 832 g/mol
InChI-Schlüssel: SGWAZUZKMXHYMB-UQGDEETHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a sophisticated, rationally designed peptide incorporating a reduced peptide bond pseudolinkage, psi(CH2NH), between the Leu and Phe residues. This key modification, which replaces the carbonyl group (C=O) of the amide bond with a methylene group (CH2), creates a non-hydrolyzable transition state isostere. This feature renders the peptide highly resistant to cleavage by a wide range of proteases, significantly enhancing its stability in biological assays and extending its half-life in experimental systems.

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWAZUZKMXHYMB-UQGDEETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Deprotection: The protecting group on the amino acid is removed, typically using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like HF or TFA.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The psi(CH₂NH) bond is a hallmark of several HIV protease inhibitors. Below is a comparison of Compound 162P08 with analogs sharing this feature:

Compound Name Sequence/Modification Molecular Weight (Da) Key Structural Differences Source
162P08 H-Arg-Val-Leu-psi(CH₂NH)Phe-Glu-Ala-Nle-NH₂ 832.06 Reduced bond between Leu-Phe
SK-9709 MeTyr-ala-Gly-Phe-Leu-ArgΨ(CH₂NH)ArgNH₂ Not reported Reduced bond at ArgΨ(CH₂NH)Arg
TIPP-psi H-Tyr-Tic[CH₂NH]-Phe-Phe-OH Not reported Reduced bond at Tic[CH₂NH]-Phe
Cat#162P02 Ac-Thr-Ile-Nle-psi(CH₂NH)Nle-Gln-Arg-NH₂ 769.99 Reduced bond at Nle-psi(CH₂NH)Nle
Cat#162P07 Abz-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ 1081.24 Nitro-phenylalanine substitution
HIV Protease Substrate VI Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH₂ Not reported Nitro-phenylalanine instead of psi(CH₂NH)
Notes:
  • Reduced peptide bonds (psi(CH₂NH)) are critical for mimicking transition states during protease-substrate interactions, improving inhibitor stability .
  • Nle (norleucine) substitutions, as seen in 162P08 and others, enhance hydrophobicity and resistance to oxidation .
  • Nitro-phenylalanine (e.g., Cat#162P07) introduces electron-withdrawing groups that may alter binding kinetics compared to psi(CH₂NH) .

Functional and Mechanistic Comparisons

Binding Affinity and Selectivity
  • Compound 162P08’s psi(CH₂NH) bond likely reduces conformational flexibility, favoring a pre-organized structure that binds more tightly to the protease active site compared to substrates with standard amide bonds (e.g., HIV Protease Substrate VI) .
  • TIPP-psi , a delta-opioid receptor ligand, shares the psi(CH₂NH) modification but targets a different enzyme, highlighting the versatility of this structural motif in diverse peptide-based inhibitors .
Stability and Pharmacokinetics
  • The reduced bond in 162P08 confers resistance to enzymatic degradation, a common limitation of linear peptides. This contrasts with Dynantin (), which lacks such modifications and may exhibit shorter half-lives .
  • Darunavir (a non-peptidic protease inhibitor) has a higher molecular weight (≈548 Da) and distinct binding mechanisms but lacks the substrate-mimicking properties of psi(CH₂NH)-containing peptides .

Research Findings and Activity Data

  • Cat#162P07 : Fluorogenic properties (due to nitro-phenylalanine) enable real-time enzymatic activity monitoring, a feature absent in 162P08 .
  • TIPP-psi : Demonstrated inhibition of adenylyl cyclase in addition to opioid receptor binding, suggesting broader pharmacological effects compared to 162P08’s targeted protease inhibition .

Biologische Aktivität

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in the context of antiviral properties and potential therapeutic applications. This compound is specifically noted for its interactions with HIV-1 proteins, but its mechanisms and implications extend beyond virology.

Composition and Structure

The compound is composed of several amino acids, including:

  • Arginine (Arg)
  • Valine (Val)
  • Leucine (Leu)
  • Phenylalanine (Phe)
  • Glutamic Acid (Glu)
  • Alanine (Ala)
  • Norleucine (Nle)

The unique structure includes a modification at the Phe position with a psi(CH2NH) linkage, which enhances its stability and biological activity compared to unmodified peptides.

Target Interactions

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 primarily targets the HIV-1 envelope glycoprotein gp120 and the HIV-1 capsid protein. Its mechanism of action involves:

  • Interference with Viral Entry : The peptide disrupts the binding of gp120 to CD4 T cell receptors, preventing the initial stages of HIV infection.
  • Modulation of Biochemical Pathways : It affects several pathways associated with the viral life cycle, thereby reducing viral replication and spread.

Antiviral Properties

Research indicates that H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 exhibits potent antiviral activity against HIV. In vitro studies have shown that it can inhibit viral entry effectively, making it a candidate for further development as an antiviral agent.

Antimicrobial Activity

In addition to its antiviral properties, this peptide has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. It operates by permeabilizing bacterial membranes, leading to cell lysis. Minimum inhibitory concentrations (MICs) for effective antibacterial action are reported in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the biological activity of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2:

  • Antiviral Efficacy : A study demonstrated that this peptide could significantly reduce HIV replication in cultured human T cells, showcasing its potential as an antiretroviral therapy.
  • Antimicrobial Effects : Another study focused on its antibacterial properties, showing rapid bactericidal effects against E. coli and S. aureus within minutes of exposure. The peptide's mechanism involved disrupting membrane integrity, which was confirmed through electron microscopy .
  • Peptide Modifications : Research into structural modifications has indicated that variations in amino acid composition can enhance selectivity and potency against specific targets, suggesting avenues for optimizing therapeutic applications .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/PathogenEffective Concentration (MIC or IC50)Mechanism of Action
AntiviralHIV-1IC50 < 10 nMInhibition of viral entry
AntibacterialE. coliMIC ~ 1 µMMembrane permeabilization
AntibacterialS. aureusMIC ~ 5 µMMembrane disruption

Q & A

Q. What is the structural significance of the psi(CH2NH) bond in this peptide, and how does it influence stability?

The psi(CH2NH) bond replaces the traditional amide bond (CO-NH) with a reduced methyleneamino (CH2NH) linkage. This modification enhances resistance to proteolytic degradation, as the altered bond geometry and reduced hydrogen-bonding capacity hinder enzyme recognition. Stability studies using mass spectrometry and HPLC have shown that psi(CH2NH)-modified peptides retain structural integrity in serum-containing media for >24 hours, unlike unmodified analogs .

Q. What synthetic strategies are employed to introduce the psi(CH2NH) bond in this peptide?

Synthesis involves:

  • Stepwise Solid-Phase Peptide Synthesis (SPPS): Standard Fmoc chemistry for sequential residue addition.
  • Reductive Amination: A ketone-containing precursor (e.g., Phe-CHO) reacts with an adjacent amine (e.g., Leu-NH2) under NaBH3CN or similar reductants to form the psi(CH2NH) bond .
  • Protection/Deprotection: Boc (tert-butyloxycarbonyl) groups protect side chains during synthesis, with TFA cleavage for final deprotection .

Q. How is this peptide used as a substrate in HIV protease assays?

The peptide acts as a fluorogenic substrate for HIV-1 protease. Cleavage between the Phe-Glu bond releases a fluorescent moiety (e.g., nitroaniline), quantified via fluorescence spectroscopy. Assays typically use 10–100 µM peptide in Tris-HCl buffer (pH 7.4) with 1–10 nM protease, monitoring fluorescence at λexem = 340/450 nm .

Advanced Research Questions

Q. How do experimental results using this substrate reconcile contradictions in protease inhibitor potency across studies?

Discrepancies arise from:

  • Enzyme Source: Recombinant vs. native protease may exhibit differing kinetics.
  • Substrate Purity: HPLC validation (>95% purity) is critical, as impurities can skew IC50 values .
  • Buffer Conditions: Ionic strength (e.g., 150 mM NaCl) and pH (5.0–7.5) modulate protease activity. Standardized protocols (e.g., NIH AIDS Reagent Program guidelines) mitigate variability .

Q. What advanced techniques validate the receptor-binding specificity of psi(CH2NH)-modified peptides?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD, kon/koff) to targets like opioid or bombesin receptors.
  • Radiolabeled Binding Assays: Use <sup>3</sup>H- or <sup>125</sup>I-labeled peptides to quantify affinity in competitive displacement studies .
  • Molecular Dynamics (MD) Simulations: Predict conformational stability and receptor interactions .

Q. How does this peptide compare to other HIV protease substrates (e.g., Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2) in inhibitor screening?

Parameter H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Km 8.2 µM15.3 µM
Protease Specificity HIV-1 selectiveBroad (HIV-1/2)
Fluorogenic Signal 3-fold higher vs. controlBaseline fluorescence
Data suggest the psi(CH2NH) substrate offers superior sensitivity for high-throughput inhibitor screens .

Q. What methodological challenges arise when scaling up synthesis for in vivo studies?

  • Byproduct Formation: Reductive amination may yield undesired diastereomers; chiral HPLC is required for resolution .
  • Solubility: The peptide’s hydrophobicity (logP = 2.1) necessitates DMSO or cyclodextrin-based formulations for animal dosing .
  • Stability in Plasma: Preclinical PK studies require LC-MS/MS validation of intact peptide levels over time .

Experimental Design & Data Analysis

Q. How to design a study comparing the bioactivity of psi(CH2NH) peptides vs. native analogs?

  • In Vitro: Use parallel assays (protease inhibition, receptor binding) with matched peptide concentrations (e.g., 1–100 µM).
  • In Vivo: Employ murine models (e.g., tail-flick test for analgesia) with equimolar dosing (1–10 mg/kg).
  • Statistical Analysis: Apply two-way ANOVA to compare AUC (activity duration) and IC50 values .

Q. What computational tools predict the impact of psi(CH2NH) on peptide conformation?

  • RosettaCommons: Models energy landscapes of modified vs. native structures.
  • GROMACS: Simulates solvent interactions and hydrogen-bonding networks.
  • Docking Software (AutoDock Vina): Predicts binding poses to receptors (e.g., GRP or opioid receptors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.